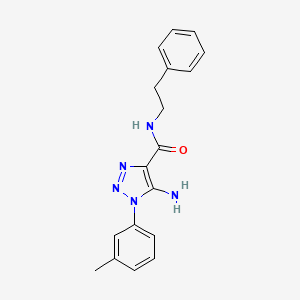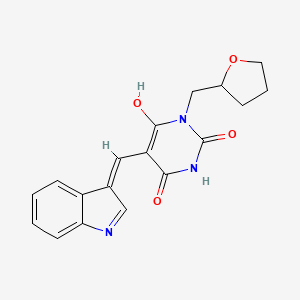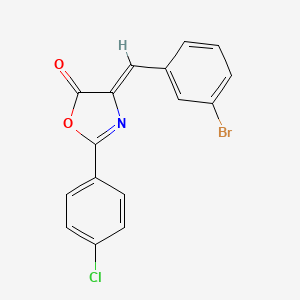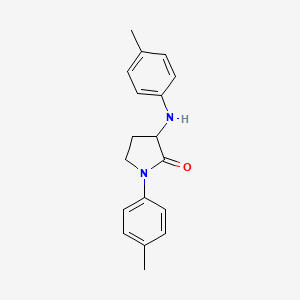![molecular formula C16H23NO B5973708 [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol](/img/structure/B5973708.png)
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methanol group and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate alkene.
Addition of the Methanol Group: The methanol group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phenylprop-2-enyl group to a saturated alkyl chain.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium hydride are commonly employed.
Major Products:
Oxidation: Formation of [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]aldehyde or [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]carboxylic acid.
Reduction: Formation of [1-[(E)-2-methyl-3-phenylpropyl]piperidin-3-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its potential biological activity, the compound is investigated for its therapeutic properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The phenylprop-2-enyl group may interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness:
Structural Differences: Unlike cetylpyridinium chloride and domiphen bromide, [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol contains a piperidine ring and a phenylprop-2-enyl group, which confer unique chemical and biological properties.
Applications: The compound’s unique structure allows for diverse applications in catalysis, drug development, and material science, setting it apart from other similar compounds.
Properties
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14(10-15-6-3-2-4-7-15)11-17-9-5-8-16(12-17)13-18/h2-4,6-7,10,16,18H,5,8-9,11-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGLTWKRVIAZKB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)

![3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)

![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![4-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B5973684.png)

![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-N,N-bis(prop-2-enyl)-1,3-oxazole-4-carboxamide](/img/structure/B5973704.png)
![1-[(2,3-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5973719.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol](/img/structure/B5973736.png)
